N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-7-19-16-21(23-10-6-11-26-12-14-28-15-13-26)27-22(25-19)20(17-24-27)18-8-4-3-5-9-18/h3-5,8-9,16-17,23H,2,6-7,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKIWQZCNKZOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often lead to mixtures of regioisomers, including azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
Anticancer Potential
The compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively. The mechanism involves modulation of signaling pathways that regulate cell growth and survival, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research indicates that N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine may possess anti-inflammatory properties. Its structure suggests the ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This potential has led to investigations into its use as an anti-inflammatory therapeutic.
Enzyme Inhibition
The compound has been identified as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways. This inhibition can alter cellular responses and interfere with critical signaling pathways associated with various diseases, further supporting its therapeutic potential .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. The structural characterization reveals a fused heterocyclic system that contributes to its unique properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets and pathways. The compound’s structural similarity to purine bases allows it to interfere with biological processes, potentially inhibiting the growth of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold with modifications at positions 3, 5, and 7 driving pharmacological diversity. Below is a comparative analysis of the target compound and structurally related analogs:
Variations in the Position 7 Amine Substituent
The amine at position 7 is critical for target engagement. Key comparisons include:
Key Insights :
- Morpholinylpropyl derivatives (e.g., target compound) balance polarity and lipophilicity, favoring blood-brain barrier penetration for CNS targets .
Variations in Positions 3 and 5
Substituents at positions 3 (aryl) and 5 (alkyl/aryl) modulate steric and electronic properties:
Key Insights :
- Fluorophenyl groups at position 3 improve anti-mycobacterial potency, likely via enhanced hydrophobic interactions .
- Trifluoromethyl groups (position 2) increase metabolic stability and electronegativity, as seen in derivatives .
- Propyl chains (position 5) offer flexibility, while bulkier groups (e.g., isopropylphenyl) may restrict binding pocket access .
Biological Activity
N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound with significant potential in various biological applications. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H29N5O
- CAS Number : 902032-04-6
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit enzymes such as Factor Xa, which plays a crucial role in the coagulation cascade. The inhibition of this enzyme can lead to anticoagulant effects, making it a candidate for thrombotic disease treatment .
- Antioxidant and Anti-inflammatory Properties : Recent studies have indicated that pyrazole derivatives exhibit antioxidant and anti-inflammatory activities. These properties are essential for therapeutic applications in conditions characterized by oxidative stress and inflammation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticoagulant Activity :
- Antioxidant Effects :
- Anti-inflammatory Mechanism :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., aminopyrazoles or boronic acids) under controlled conditions. Key parameters include:
- Catalysts : Use of palladium catalysts (e.g., Suzuki coupling for aryl substitutions, as seen in ).
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility and reactivity .
- Temperature : Reactions often require heating (e.g., reflux at 80–120°C) to drive cyclization or coupling steps .
- Purification : Silica gel chromatography or reverse-phase HPLC for isolating high-purity products .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
- HRMS : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : If single crystals are obtainable, for unambiguous 3D structural determination .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Kinase inhibition screens : Test against kinase panels (e.g., EGFR, CDK2) due to structural similarity to known kinase inhibitors .
- Antimicrobial assays : Broth microdilution for MIC determination, given the activity of related pyrazolo-pyrimidines against mycobacteria .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC50 values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Modify substituents : Vary the morpholine-propyl chain (e.g., replace morpholine with piperazine) to study effects on solubility and target binding .
- Isosteric replacements : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate electronic properties .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituents with activity trends observed in analogs .
Q. How should contradictory data on biological efficacy between in vitro and in vivo models be resolved?
- Methodological Answer :
- ADME optimization : Evaluate metabolic stability (e.g., liver microsomal assays) and plasma protein binding to address bioavailability gaps .
- Dosage refinement : Conduct pharmacokinetic studies (e.g., AUC, Cmax) to adjust dosing regimens in animal models .
- Target engagement assays : Use techniques like thermal shift assays or SPR to confirm target binding in vivo .
Q. What strategies are effective for improving selectivity over off-target enzymes?
- Methodological Answer :
- Fragment-based design : Introduce steric hindrance (e.g., tert-butyl groups) to block access to non-target binding pockets .
- Co-crystallization studies : Resolve ligand-enzyme complexes (e.g., with CDK2) to guide rational modifications .
- Selectivity screening : Test against structurally related enzymes (e.g., CDK4 vs. CDK2) to identify key discriminatory interactions .
Q. How can in silico modeling predict metabolic liabilities of this compound?
- Methodological Answer :
- Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., morpholine ring oxidation) .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- QSAR models : Train models on pyrazolo-pyrimidine datasets to forecast metabolic stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate reference compounds : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Key Experimental Design Considerations
- Synthetic reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. BBr3 in DCM for demethylation) to ensure consistency .
- Biological replicates : Use ≥3 technical and biological replicates in assays to mitigate variability .
- Negative controls : Include vehicle-only and scrambled-compound groups to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
